Succinic acid-13C2, specifically corresponding to the 2,3-13C2 isotopologue (CAS 61128-08-3), is a highly specialized stable isotope-labeled biochemical with a molecular weight of 120.07 g/mol. As a core intermediate in the tricarboxylic acid (TCA) cycle, it is primarily procured as a precision internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a targeted tracer for 13C-Metabolic Flux Analysis (MFA). Unlike generic bulk-labeled variants, the precise localization of the carbon-13 atoms at the central aliphatic positions provides unique analytical advantages in controlling collision-induced dissociation (CID) fragmentation pathways and isolating signals in nuclear magnetic resonance (NMR) spectroscopy .
Generic substitution with unlabeled succinic acid, universally labeled (U-13C4) succinic acid, or the alternative 1,4-13C2 isotopologue frequently fails in rigorous quantitative workflows. In LC-MS/MS Multiple Reaction Monitoring (MRM), substituting with the 1,4-13C2 variant results in the loss of the isotopic label during the primary decarboxylation fragmentation event, drastically reducing assay specificity against endogenous background [1]. Similarly, in metabolic flux studies, replacing the 2,3-13C2 variant with U-13C4 obscures critical positional isotopomer data, preventing researchers from distinguishing between forward oxidative TCA flux and reverse anaplerotic reactions .
During LC-MS/MS analysis, succinic acid undergoes a characteristic collision-induced dissociation (CID) involving the neutral loss of carbon dioxide (44 Da). When using the 2,3-13C2 isotopologue (m/z 119 for [M-H]-), the loss of an unlabeled carboxyl group (44 Da) yields a product ion at m/z 75, retaining both 13C labels. In direct contrast, the 1,4-13C2 comparator (m/z 119) loses a labeled carboxyl group (13CO2, 45 Da), resulting in a product ion at m/z 74, which loses half of its isotopic mass shift[1].
| Evidence Dimension | MRM Product Ion Mass Shift |
| Target Compound Data | 2,3-13C2: m/z 119 -> 75 (retains +2 Da shift) |
| Comparator Or Baseline | 1,4-13C2: m/z 119 -> 74 (diminished to +1 Da shift) |
| Quantified Difference | 1 Da difference in product ion mass, preserving 100% of the isotopic label in the target vs. 50% in the comparator. |
| Conditions | Negative ion mode ESI, Collision-Induced Dissociation (CID) |
Procuring the 2,3-13C2 variant ensures the MRM product ion remains isotopically distinct from endogenous unlabeled background (m/z 117 -> 73), maximizing quantitative accuracy.
In 13C-Metabolic Flux Analysis (MFA), the symmetry of the succinate molecule dictates that the central (2,3) carbons have distinctly different downstream metabolic fates compared to the terminal (1,4) carboxyl carbons. Procuring 2,3-13C2 succinate allows for the specific tracking of these aliphatic carbons into downstream metabolites like malate and citrate. Universally labeled (U-13C4) baselines provide a bulk +4 Da enrichment but cannot resolve the specific cleavage and rearrangement events required to differentiate oxidative TCA cycling from reductive carboxylation [1].
| Evidence Dimension | Pathway Resolution Capacity |
| Target Compound Data | 2,3-13C2: Isolates internal carbon transitions for directional flux resolution |
| Comparator Or Baseline | U-13C4: Bulk enrichment masks specific positional enzymatic steps |
| Quantified Difference | Provides positional resolution of anaplerotic vs. oxidative flux that is mathematically obscured by uniform labeling. |
| Conditions | 13C-Metabolic Flux Analysis (MFA) modeling |
It is the mandatory choice for researchers who need to map exact metabolic pathway rewiring, rather than just measuring bulk metabolite uptake.
In 13C NMR spectroscopy, the chemical shift of the labeled carbons dictates signal clarity. The 2,3-13C2 isotopologue places the 13C labels on the aliphatic CH2 groups, which resonate in the distinct ~30-35 ppm region. Conversely, a 1,4-13C2 comparator places the labels on the carboxyl carbons, which resonate in the ~175-180 ppm region . The carboxyl region is frequently crowded by other organic acids and exhibits broader signals due to different relaxation times, making the 2,3-13C2 variant vastly superior for real-time kinetic tracking in complex biological mixtures.
| Evidence Dimension | 13C NMR Chemical Shift Region |
| Target Compound Data | 2,3-13C2: ~30-35 ppm (Aliphatic region, high clarity) |
| Comparator Or Baseline | 1,4-13C2: ~175-180 ppm (Carboxyl region, high interference) |
| Quantified Difference | ~145 ppm shift difference, moving the signal out of the crowded carbonyl/carboxyl spectral window. |
| Conditions | 13C Nuclear Magnetic Resonance (NMR) Spectroscopy of biological fluids |
Enables interference-free, real-time monitoring of enzymatic kinetics (e.g., succinate dehydrogenase) without complex sample purification.
Driven by its ability to retain its +2 Da isotopic mass shift during CID fragmentation (m/z 119 -> 75), Succinic acid-2,3-13C2 is the optimal internal standard for targeted metabolomics. It prevents signal overlap with endogenous unlabeled succinate fragments, ensuring high-fidelity quantification in complex plasma or tissue matrices .
Because it allows for precise positional isotopomer tracking, this specific compound is procured to map TCA cycle rewiring in cancer models and engineered cell lines. It enables researchers to definitively distinguish between standard oxidative phosphorylation and alternative pathways like glutamine-driven reductive carboxylation [1].
Utilizing the clean ~30-35 ppm aliphatic chemical shift of the 2,3-13C2 labels, this compound is used in real-time 13C NMR assays to monitor succinate dehydrogenase (SDH) activity. It avoids the spectral crowding typical of the carboxyl region, allowing for direct kinetic measurements without extensive sample prep [2].
Corrosive;Irritant